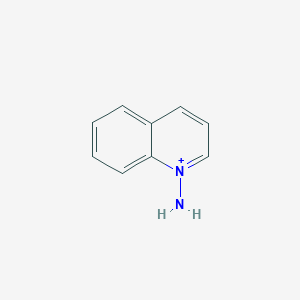

![molecular formula C11H9NO2 B1267753 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile CAS No. 33522-14-4](/img/structure/B1267753.png)

1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

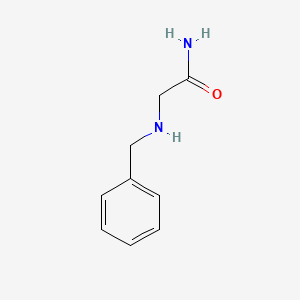

1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile (1-BCN) is a cyclopropane-containing heterocyclic compound that has been studied for its potential applications in scientific research. This compound has been found to have a range of interesting properties, including the ability to react with other molecules, and the potential to be used as a drug target. In

Aplicaciones Científicas De Investigación

Modulation of ATP-Binding Cassette Transporters for Cystic Fibrosis Treatment

This compound and its derivatives have been identified as potential modulators of ATP-binding cassette transporters . These transporters play a crucial role in the pathological process of cystic fibrosis, and modulating them can help correct the transport defects associated with the disease. The research suggests that these compounds could be a part of targeted therapies to alleviate the symptoms or possibly treat cystic fibrosis.

Anticancer Activity

A series of derivatives of 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile have been designed and synthesized for their antiproliferative activity against various cancer cell lines . These compounds have shown promising results in inhibiting the growth of cancer cells, including prostate, pancreatic, and acute lymphoblastic leukemia cells, indicating their potential as anticancer agents.

Synthesis of Novel Organic Compounds

The core structure of 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile serves as a building block for the synthesis of novel organic compounds. Its derivatives have been used to create a diverse range of molecules with potential therapeutic applications .

Chemical Intermediate in Pharmaceutical Research

Due to its unique chemical structure, this compound is used as an intermediate in the synthesis of more complex pharmaceutical agents. Its role as an intermediate allows for the introduction of various functional groups that can enhance the biological activity of the final pharmaceutical compound .

Selectivity Between Cancer Cells and Normal Cells

Research has indicated that certain derivatives of this compound exhibit good selectivity between cancer cells and normal cells . This selectivity is crucial for the development of anticancer drugs that minimize damage to healthy tissues while targeting cancerous cells.

Controlled Substance Research

Derivatives of 1-(1,3-benzodioxol-5-yl)cyclopropanecarbonitrile have been studied in the context of controlled substances. The research focuses on understanding the pharmacological effects of these compounds and their potential for abuse . This is important for regulatory agencies to classify and control substances to prevent misuse.

Mecanismo De Acción

Target of Action

The primary targets of 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile are ATP-binding cassette transporters . These transporters play a crucial role in the treatment of cystic fibrosis . Additionally, this compound has shown anticancer activity against various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cells .

Mode of Action

The compound interacts with its targets, causing changes in their function. For instance, in cancer cells, it has been found to cause cell cycle arrest at the S phase and induce apoptosis . This means it stops the cells from dividing and triggers their self-destruction, which can help to control the growth of the cancer.

Biochemical Pathways

The compound affects the biochemical pathways related to cell division and apoptosis. It modulates microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This disruption of the cell’s structural integrity leads to cell cycle arrest and apoptosis .

Result of Action

The result of the compound’s action is the inhibition of cell division and the induction of apoptosis in targeted cells . This can lead to a reduction in the size of tumors and potentially halt the progression of diseases like cancer.

Propiedades

IUPAC Name |

1-(1,3-benzodioxol-5-yl)cyclopropane-1-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c12-6-11(3-4-11)8-1-2-9-10(5-8)14-7-13-9/h1-2,5H,3-4,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWWFPPDVEFZZCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=CC3=C(C=C2)OCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80300015 |

Source

|

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80300015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile | |

CAS RN |

33522-14-4 |

Source

|

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80300015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10H-Benzo[b][1,8]naphthyridin-5-one](/img/structure/B1267681.png)

![3a',4',7',7a'-Tetrahydrospiro[cyclopropane-1,8'-[2]oxa[4,7]methano[2]benzofuran]-1',3'-dione](/img/structure/B1267693.png)